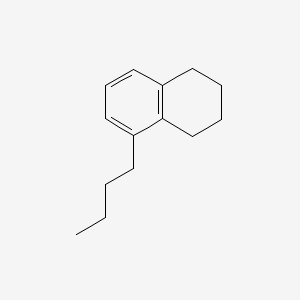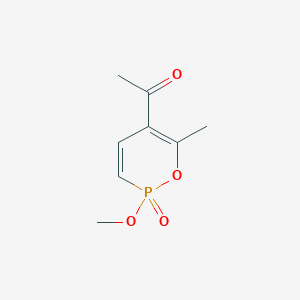![molecular formula C11H16BNO2 B14481688 Methyl [(dimethylamino)(phenyl)boranyl]acetate CAS No. 65478-34-4](/img/structure/B14481688.png)
Methyl [(dimethylamino)(phenyl)boranyl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Dimethylamino)[(methoxycarbonyl)methyl]phenylborane is a chemical compound with the molecular formula C11H16BNO2 It is known for its unique structure, which includes a borane group attached to a phenyl ring, along with dimethylamino and methoxycarbonylmethyl substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Dimethylamino)[(methoxycarbonyl)methyl]phenylborane typically involves the reaction of phenylboronic acid with dimethylamine and methyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
- The intermediate is then treated with methyl chloroformate to introduce the methoxycarbonylmethyl group, resulting in the formation of (Dimethylamino)[(methoxycarbonyl)methyl]phenylborane.
Phenylboronic acid: reacts with in the presence of a base such as sodium hydroxide to form the intermediate dimethylaminophenylborane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(Dimethylamino)[(methoxycarbonyl)methyl]phenylborane undergoes various types of chemical reactions, including:
Oxidation: The borane group can be oxidized to form boronic acid derivatives.
Reduction: The compound can be reduced to form different borane species.
Substitution: The dimethylamino and methoxycarbonylmethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or sodium perborate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
Oxidation: Boronic acid derivatives.
Reduction: Reduced borane species.
Substitution: Substituted phenylborane derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
(Dimethylamino)[(methoxycarbonyl)methyl]phenylborane has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Materials Science: The compound is explored for its potential in creating novel materials with unique properties.
Biology and Medicine: Research is ongoing to investigate its potential as a drug delivery agent or in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of (Dimethylamino)[(methoxycarbonyl)methyl]phenylborane involves its interaction with various molecular targets. The borane group can form stable complexes with other molecules, facilitating various chemical transformations. The dimethylamino and methoxycarbonylmethyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic acid: Lacks the dimethylamino and methoxycarbonylmethyl groups.
Dimethylaminophenylborane: Lacks the methoxycarbonylmethyl group.
Methoxycarbonylmethylphenylborane: Lacks the dimethylamino group.
Uniqueness
(Dimethylamino)[(methoxycarbonyl)methyl]phenylborane is unique due to the presence of both dimethylamino and methoxycarbonylmethyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile reagent in organic synthesis and materials science.
Eigenschaften
CAS-Nummer |
65478-34-4 |
|---|---|
Molekularformel |
C11H16BNO2 |
Molekulargewicht |
205.06 g/mol |
IUPAC-Name |
methyl 2-[dimethylamino(phenyl)boranyl]acetate |
InChI |
InChI=1S/C11H16BNO2/c1-13(2)12(9-11(14)15-3)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 |
InChI-Schlüssel |
HCSMUQXRHNFWDG-UHFFFAOYSA-N |
Kanonische SMILES |
B(CC(=O)OC)(C1=CC=CC=C1)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Phenyldispiro[2.2.4~6~.2~3~]dodeca-4,7,11-triene](/img/structure/B14481610.png)
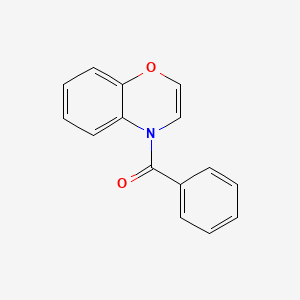
![Ethyl 2-cyano-3-[4-(2-methylpropyl)phenyl]but-2-enoate](/img/structure/B14481626.png)
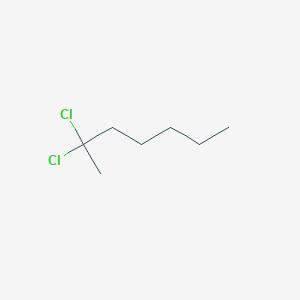
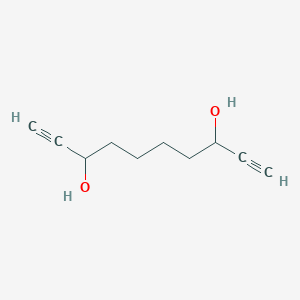
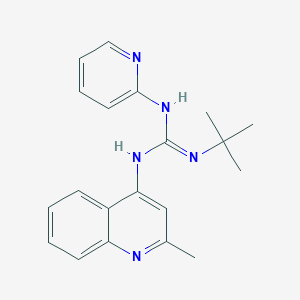
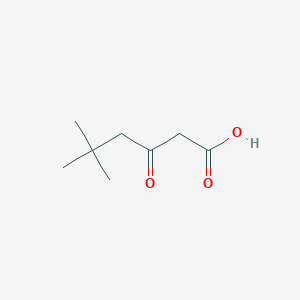
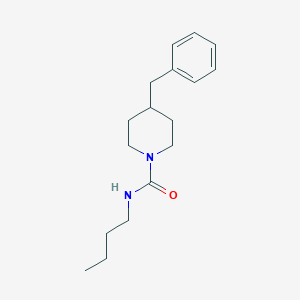
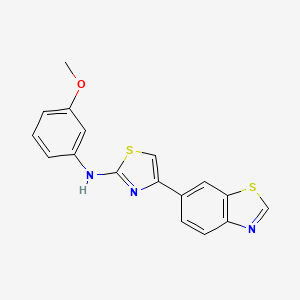
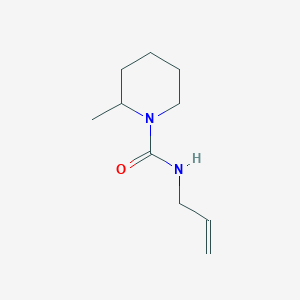

![2-{[(3,4-Dichlorophenyl)methyl]disulfanyl}-1-oxo-1lambda~5~-pyridine](/img/structure/B14481687.png)
